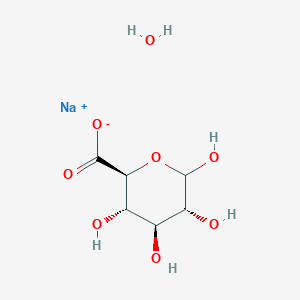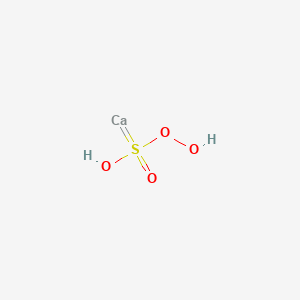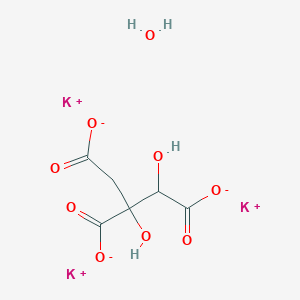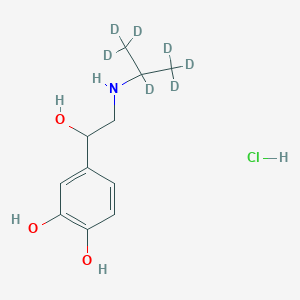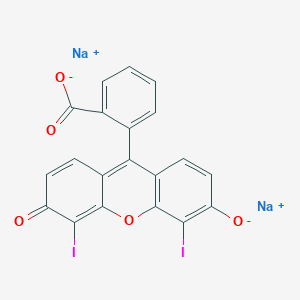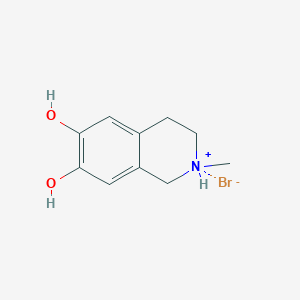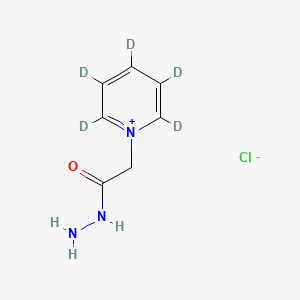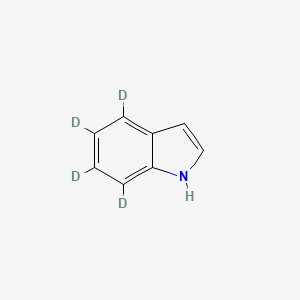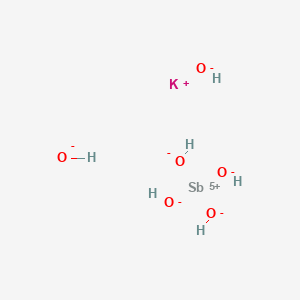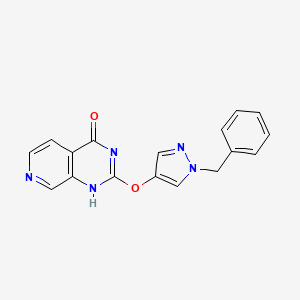
CID 90446507
Vue d'ensemble
Description
CID 90446507 is a useful research compound. Its molecular formula is C17H13N5O2 and its molecular weight is 319.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 90446507 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 90446507 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Control of Protein Function in Cells : CID has been valuable in studying biological processes with precise control over protein function and spatiotemporal resolution. It's primarily applied in dissecting signal transductions, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).
Mammalian Inducible Gene Regulation : Engineered PROTAC-CID systems have been developed for inducible gene regulation and editing in mammals. These systems offer fine-tuning of gene expression and multiplexing biological signals (Ma et al., 2023).
Insights into Cell Biology : CID techniques have resolved various problems in cell biology, particularly in understanding lipid second messengers and small GTPases. This technique helps explain the signaling paradox in these molecules (DeRose, Miyamoto, & Inoue, 2013).
Reversible Control of Protein Localization : A novel chemical inducer of protein dimerization allows for rapid on/off control using light, enhancing spatiotemporal control in cellular events like cell signaling networks (Aonbangkhen et al., 2018).
Water Use Efficiency and Productivity in Agriculture : CID, specifically carbon isotope discrimination, has been applied in agriculture to select for high water use efficiency and productivity in crops like barley (Anyia et al., 2007).
Synthesis and Activity of Bivalent Ligands : CID has been used in the synthesis of small-molecule compounds to control dimerization of engineered proteins, aiding in the study of intracellular signaling events (Keenan et al., 1998).
Induced Pluripotent Stem Cell-Derived Therapy : The iC9/CID safeguard system in induced pluripotent stem cells (iPSCs) has shown promise in regenerative medicine, particularly for therapies where safety concerns like tumorigenic potential are critical (Ando et al., 2015).
Orthogonal Logic Gating in Mammalian Cells : Combining different CID systems like rapamycin-mediated and gibberellin-induced dimerization has enabled rapid and orthogonal logic gating, useful in complex biological and pharmacological applications (Miyamoto et al., 2012).
Propriétés
IUPAC Name |
2-(1-benzylpyrazol-4-yl)oxy-1H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-16-14-6-7-18-9-15(14)20-17(21-16)24-13-8-19-22(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYRLXUTLYBVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)OC3=NC(=O)C4=C(N3)C=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)OC3=NC(=O)C4=C(N3)C=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 90446507 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-{2-[(chlorocarbonyl)(methyl)amino]ethyl}-N-methylcarbamate](/img/structure/B8084045.png)
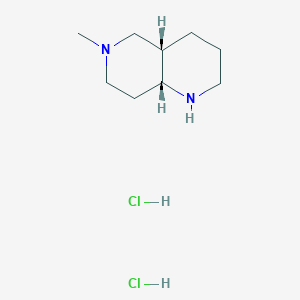
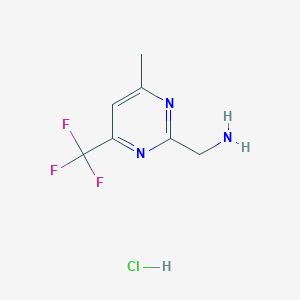
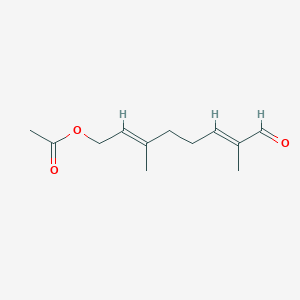
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3 aH-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B8084071.png)
